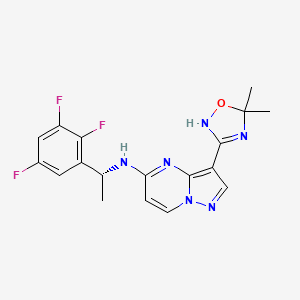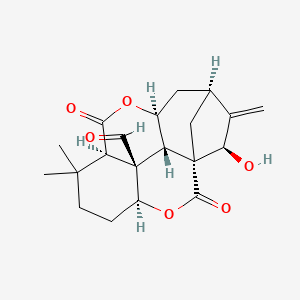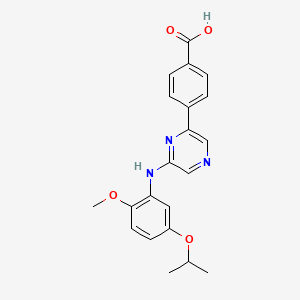![molecular formula C22H23N5O2S B12374503 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTOR inhibitor-17 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. This pathway is often dysregulated in various diseases, including cancer, making mTOR inhibitors valuable in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-17 typically involves multi-step organic synthesisCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of mTOR inhibitor-17 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
mTOR inhibitor-17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of functional groups to enhance inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions are derivatives of mTOR inhibitor-17 with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting the mTOR pathway .
Wissenschaftliche Forschungsanwendungen
mTOR inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mTOR pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and as a component in biochemical assays .
Wirkmechanismus
mTOR inhibitor-17 exerts its effects by binding to the mTOR complex, specifically targeting the mTORC1 and mTORC2 complexes. This binding inhibits the kinase activity of mTOR, leading to the suppression of downstream signaling pathways involved in cell growth and proliferation. The inhibition of mTOR activity results in reduced protein synthesis, cell cycle arrest, and induction of autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: The prototype mTOR inhibitor, known for its immunosuppressive and anticancer properties.
Temsirolimus: A derivative of rapamycin, used in the treatment of renal cell carcinoma.
Everolimus: Another rapamycin derivative, used for various cancers and transplant rejection
Uniqueness of mTOR inhibitor-17
mTOR inhibitor-17 is unique due to its enhanced specificity and potency compared to other mTOR inhibitors. It has been designed to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors. Additionally, mTOR inhibitor-17 exhibits improved pharmacokinetic properties, making it a promising candidate for clinical development .
Eigenschaften
Molekularformel |
C22H23N5O2S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
1-cyclopropyl-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C22H23N5O2S/c28-22(24-15-5-6-15)23-14-3-1-13(2-4-14)20-25-18-9-10-30-19(18)21(26-20)27-11-16-7-8-17(12-27)29-16/h1-4,9-10,15-17H,5-8,11-12H2,(H2,23,24,28) |
InChI-Schlüssel |
HBZPGFLLAMADHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CC6CCC(C5)O6)SC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




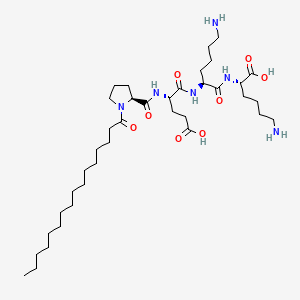
![Methanesulfonic acid;7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one](/img/structure/B12374442.png)
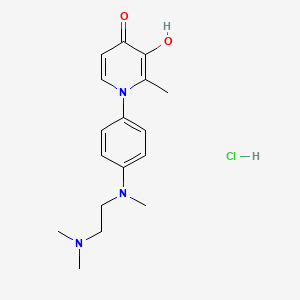
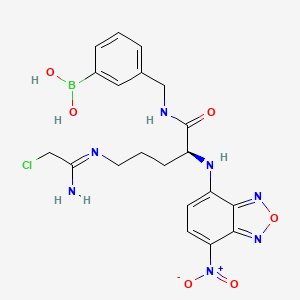

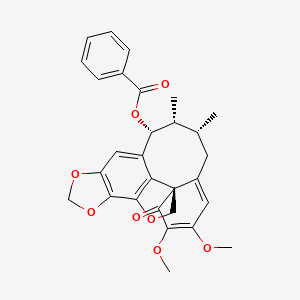
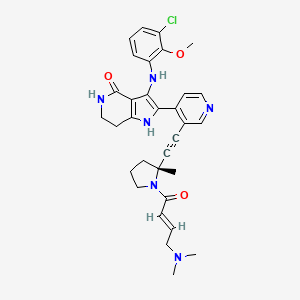
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
